molecular formula C6H8O6 B12280460 3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde

3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde

Cat. No.: B12280460
M. Wt: 176.12 g/mol
InChI Key: JBQGSJDKHSBLDG-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde (CAS: 32499-92-6), also known as D-glucurono-δ-lactone, is a cyclic lactone derived from D-glucuronic acid. Its molecular formula is C₆H₈O₇, and its structure features a six-membered oxane ring with hydroxyl groups at positions 3, 4, and 5, a ketone group at position 6, and a formyl group at position 2 . This compound is notable for its role in biochemical detoxification pathways, where it conjugates with xenobiotics to enhance their water solubility and excretion . Its lactone form confers stability and moderate lipophilicity, distinguishing it from open-chain glucuronic acid derivatives.

Properties

Molecular Formula

C6H8O6

Molecular Weight

176.12 g/mol

IUPAC Name

3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde

InChI

InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H

InChI Key

JBQGSJDKHSBLDG-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1C(C(C(C(=O)O1)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde typically involves the oxidation of suitable precursor molecules. One common method is the oxidation of 3,4,5-trihydroxyhexanal using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an aqueous medium, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using strong oxidizing agents like nitric acid.

    Reduction: The compound can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols, acids, alkyl halides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters, ethers.

Scientific Research Applications

3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a starting material for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde and hydroxyl groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This reactivity can be harnessed in the design of enzyme inhibitors or activators, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde with two structurally related oxane derivatives:

Property This compound Chromen-yl Oxane-carboxylic Acid () Steroid-derived Glucuronide ()
Molecular Formula C₆H₈O₇ C₂₈H₃₄O₁₂ C₂₈H₃₆O₈
Functional Groups Lactone, formyl, hydroxyl, ketone Carboxylic acid, chromen-yl ether, hydroxyl Carboxylic acid, steroid backbone, hydroxyl
Solubility Moderate in water, enhanced in polar solvents High water solubility due to ionized carboxylic acid Low solubility (lipophilic steroid core)
Key Applications Detoxification, dietary supplements Antioxidant flavonoids (e.g., plant glycosides) Drug conjugation (e.g., steroid excretion)

Key Differences and Implications

Lactone vs. Carboxylic Acid : The lactone ring in the target compound reduces its polarity compared to open-chain carboxylic acid derivatives (e.g., the chromen-yl compound in ), impacting bioavailability and metabolic pathways .

Substituent Groups : The chromen-yl oxane derivative () contains a conjugated aromatic system, enabling antioxidant activity via radical scavenging, whereas the steroid glucuronide () leverages a hydrophobic backbone for drug transport .

Stereochemistry : The target compound’s (2R,3S,4S,5S) configuration contrasts with the (2S,3S,4S,5R,6R) stereochemistry of the steroid glucuronide, affecting enzymatic recognition and biological activity .

Research Findings and Methodological Insights

  • Structural Elucidation : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) has been critical in resolving the stereochemistry of these compounds, particularly for the lactone form .
  • Thermodynamic Stability : The lactone ring in this compound exhibits greater stability under acidic conditions compared to its linear glucuronic acid counterpart, as demonstrated in hydrolysis studies .
  • Biological Activity : In vitro assays show that the chromen-yl oxane derivative () exhibits 2–3 times higher antioxidant capacity than the target compound, likely due to its extended π-conjugation .

Biological Activity

3,4,5-Trihydroxy-6-oxooxane-2-carbaldehyde, also known as D-glucurono-6,2-lactone, is a compound of significant interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and potential applications in medicine.

  • Molecular Formula : C6_6H8_8O6_6
  • Molecular Weight : 176.12 g/mol
  • Structure : The compound features a unique oxane ring structure with multiple hydroxyl groups that contribute to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups allows the compound to act as a potent antioxidant, scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cancer progression .
  • Cellular Effects : Research has shown that it can influence cell signaling pathways, particularly those related to apoptosis and cell proliferation.

Antioxidant Activity

A study demonstrated that this compound exhibits significant antioxidant properties comparable to standard antioxidants like Trolox. This was assessed using the ABTS assay, which measures the ability to scavenge free radicals .

Enzyme Inhibition Studies

Inhibitory effects on carboxylesterase (CaE) were observed in vitro. Kinetic studies revealed that the compound acts as a reversible inhibitor with mixed-type inhibition characteristics. The structure-activity relationship (SAR) analysis indicated that modifications to the hydroxyl groups could enhance inhibitory potency against CaE .

Case Study: Cancer Cell Lines

A detailed investigation into the effects of this compound on MCF-7 breast cancer cells showed that it induces apoptosis through the activation of caspase pathways. The IC50_{50} values obtained from these studies suggest that the compound has potential as an anti-cancer agent .

Data Tables

Activity Type Method Used Results
Antioxidant ActivityABTS AssayComparable to Trolox
Enzyme InhibitionKinetic StudiesMixed-type inhibition on CaE
Apoptosis InductionMCF-7 Cell Line StudyInduced apoptosis with IC50_{50} values

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